![molecular formula C16H14N2O5 B5023455 5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5023455.png)
5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as EPBPT, is a synthetic compound that has gained significant attention in scientific research. EPBPT has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In
作用机制
5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione exerts its biological effects by inhibiting the activity of certain enzymes and proteins. It has been found to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division. In addition, this compound has been found to inhibit the activity of NF-kB, a protein that plays a crucial role in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis, a process of programmed cell death, in cancer cells. In addition, this compound has been found to inhibit the migration and invasion of cancer cells, which are crucial steps in the metastasis of cancer.
实验室实验的优点和局限性
5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has been found to exhibit potent biological effects, making it a potential candidate for the development of new drugs. However, this compound also has some limitations for lab experiments. It has been found to be unstable in certain conditions, which can affect its biological activity. Furthermore, this compound has not been extensively studied in vivo, and its safety and toxicity profiles are not well-known.
未来方向
There are several future directions for research on 5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione. One potential direction is to study the safety and toxicity profiles of this compound in vivo. This will help to determine whether this compound is a safe candidate for the development of new drugs. Another potential direction is to study the structure-activity relationship of this compound. This will help to identify the key structural features of this compound that are responsible for its biological activity. Furthermore, this compound can be modified to improve its stability and bioavailability, which can enhance its potential as a drug candidate.
合成方法
5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized through a multi-step process involving the reaction of various reagents. The synthesis method involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 2-propyn-1-ol in the presence of a base to form 3-ethoxy-4-(2-propyn-1-yloxy)benzaldehyde. The obtained product is then reacted with 2,4,6-trioxo-1,3,5-triazinane in the presence of a catalyst to form this compound.
科学研究应用
5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential applications in various fields of scientific research. In the field of medicine, this compound has been found to exhibit anti-tumor properties. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer. In addition, this compound has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
This compound has also been studied for its potential applications in agriculture. It has been found to exhibit insecticidal properties and can be used as a pesticide to control pests in crops. Furthermore, this compound has been found to have antifungal properties, making it a potential candidate for the treatment of fungal infections in crops.
属性
IUPAC Name |
5-[(3-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c1-3-7-23-12-6-5-10(9-13(12)22-4-2)8-11-14(19)17-16(21)18-15(11)20/h1,5-6,8-9H,4,7H2,2H3,(H2,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSUQBIMFDGHPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=O)NC2=O)OCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2-cyclooctylidenehydrazino)-1-methyl-2-oxoethyl]-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B5023376.png)
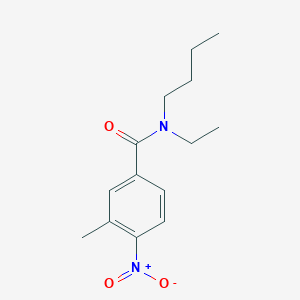
![2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B5023380.png)
![4-allyl-2-methoxy-1-{4-[3-(trifluoromethyl)phenoxy]butoxy}benzene](/img/structure/B5023390.png)
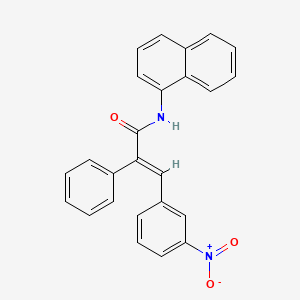
![N-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]prolinamide](/img/structure/B5023420.png)


![2-[(2-chloro-6-fluorobenzyl)thio]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B5023450.png)
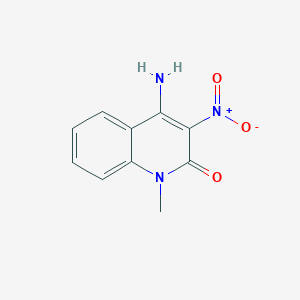
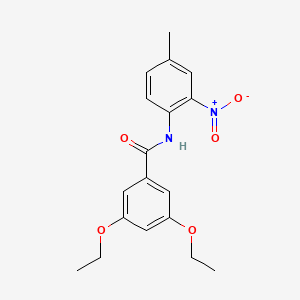
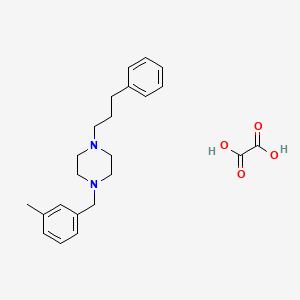
![2-[(3-bromo-4-hydroxy-5-methoxyphenyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5023491.png)
